molecular formula C26H28BrN3O4 B304228 N-(5-bromo-2-pyridinyl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

N-(5-bromo-2-pyridinyl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

货号 B304228
分子量: 526.4 g/mol
InChI 键: AQLIVDQFSQKABK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(5-bromo-2-pyridinyl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as BRD4 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

科学研究应用

N-(5-bromo-2-pyridinyl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. It has been shown to inhibit the activity of bromodomain-containing proteins, which play a crucial role in gene transcription and chromatin remodeling. Inhibition of these proteins has been linked to the suppression of tumor growth and the modulation of immune response.

作用机制

N-(5-bromo-2-pyridinyl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor exerts its pharmacological effects by selectively binding to the bromodomain of N-(5-bromo-2-pyridinyl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide protein, thereby inhibiting its activity. The inhibition of N-(5-bromo-2-pyridinyl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide protein leads to the suppression of gene transcription and the modulation of chromatin structure, which ultimately results in the suppression of tumor growth and the modulation of immune response.
Biochemical and Physiological Effects:
N-(5-bromo-2-pyridinyl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor has been shown to exhibit a range of biochemical and physiological effects, including the suppression of tumor growth, the modulation of immune response, and the inhibition of viral replication. It has also been shown to reduce inflammation and oxidative stress, which are implicated in the pathogenesis of various diseases.

实验室实验的优点和局限性

One of the major advantages of N-(5-bromo-2-pyridinyl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor is its selectivity towards the bromodomain of N-(5-bromo-2-pyridinyl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide protein, which reduces the risk of off-target effects. However, its potency and efficacy may vary depending on the cell type and disease model used. Additionally, its solubility and stability may pose challenges in certain experimental settings.

未来方向

There are several future directions for the research on N-(5-bromo-2-pyridinyl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor, including the development of more potent and selective analogs, the optimization of its pharmacokinetic properties, and the investigation of its therapeutic potential in various disease models. Furthermore, the elucidation of the molecular mechanisms underlying its pharmacological effects may provide insights into the development of novel therapeutic strategies.

合成方法

The synthesis of N-(5-bromo-2-pyridinyl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor involves a multi-step process that requires several chemical reactions. The starting material for the synthesis is 2,3-dimethoxybenzoic acid, which is converted into the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 5-bromo-2-pyridinamine to form an amide intermediate. This intermediate is then subjected to a series of reactions involving various reagents to yield the final product, N-(5-bromo-2-pyridinyl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor.

属性

产品名称

N-(5-bromo-2-pyridinyl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

分子式

C26H28BrN3O4

分子量

526.4 g/mol

IUPAC 名称

N-(5-bromopyridin-2-yl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C26H28BrN3O4/c1-14-21(25(32)30-20-10-9-15(27)13-28-20)22(16-7-6-8-19(33-4)24(16)34-5)23-17(29-14)11-26(2,3)12-18(23)31/h6-10,13,22,29H,11-12H2,1-5H3,(H,28,30,32)

InChI 键

AQLIVDQFSQKABK-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C(=CC=C3)OC)OC)C(=O)NC4=NC=C(C=C4)Br

规范 SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C(=CC=C3)OC)OC)C(=O)NC4=NC=C(C=C4)Br

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。